4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid
Description
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a functionalized sulfonamide derivative featuring a cyclohexanecarboxylic acid backbone linked to a sulfonamide group via a methyl bridge. The sulfonamide moiety is substituted with an acetylamino group at the para position of the phenyl ring.
Properties
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(19)18-14-6-8-15(9-7-14)24(22,23)17-10-12-2-4-13(5-3-12)16(20)21/h6-9,12-13,17H,2-5,10H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWJIKLDMTYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid involves several steps. One common synthetic route includes the reaction of 4-(acetylamino)benzenesulfonyl chloride with cyclohexanecarboxylic acid in the presence of a base . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Sulfonamide Substitution Effects: The target compound and Compound 17 both contain sulfonamide-linked aromatic rings but differ in their substituents. Compound 12 incorporates a methoxy group on the benzoic acid ring, which could enhance electron-donating effects and alter binding interactions in biological systems .
Carboxylic Acid vs. Hydrazide Derivatives :
- The target compound’s carboxylic acid group contrasts with hydrazide derivatives (e.g., 12 , 18 in ). Hydrazides typically exhibit higher reactivity (e.g., toward Schiff base formation) but lower metabolic stability compared to carboxylic acids .
Conversely, the acetyl group in the target compound may facilitate hydrogen bonding with biological targets .
Spectral Signatures :
- IR spectra of sulfonamide analogs consistently show SO2NH stretches near 1150–1320 cm⁻¹ and CONH bands near 1650–1680 cm⁻¹, as seen in 12 and 17 . The target compound’s NMR would likely exhibit downfield shifts for the sulfonamide NH (~10 ppm) and acetamide carbonyl (~169 ppm) .
Biological Activity
The compound 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, modified with various functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 458.56 g/mol. The structure includes an acetylamino group, phenyl rings, and a sulfonamide moiety, which are known to influence its pharmacological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can lead to anti-inflammatory effects.
- Modulation of Cellular Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial activity.
Efficacy Studies
A study assessing the efficacy of a related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid, demonstrated significant improvement in skin conditions like melasma when combined with other agents such as niacinamide and potassium azeloyl diglycinate. This suggests that derivatives of cyclohexanecarboxylic acid may have dermatological applications due to their ability to modulate pigmentation and skin repair processes .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced inflammation markers in vitro | |
| Dermatological | Improvement in skin conditions (e.g., melasma) |
Case Studies
- Melasma Treatment : A clinical trial evaluated the use of a formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid for treating melasma in Thai adults. The results indicated significant improvements in skin pigmentation after six weeks, showcasing the potential for similar compounds in dermatological therapies .
- Antimicrobial Screening : In vitro studies on related sulfonamide compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications to the cyclohexanecarboxylic acid framework can enhance antimicrobial properties .
Q & A
Q. What are the recommended methods for synthesizing 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid, and how can intermediates be characterized?
Answer: A typical synthesis involves a multi-step sequence:
Sulfonylation : React 4-(acetylamino)benzenesulfonyl chloride with a cyclohexanecarboxylic acid derivative containing an aminomethyl group.
Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Q. Characterization Methods :
- NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry and functional groups.
- HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile) to verify purity (>95%) and molecular ion peaks.
- FT-IR to validate sulfonamide (1320–1160 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups.
Key Intermediate : The sulfonamide-linked cyclohexane intermediate should be isolated and structurally validated via X-ray crystallography if feasible .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Answer: Contradictions in solubility data often arise from polymorphic forms or impurities. A systematic approach includes:
Polymorph Screening : Use solvent evaporation (e.g., methanol, DMSO) to crystallize different forms.
Thermal Analysis : DSC/TGA to identify melting points and decomposition temperatures.
HPLC-PDA : Detect impurities at λ = 254 nm; compare retention times against synthetic byproducts.
Q. What strategies optimize the enantioselective synthesis of this compound for chiral pharmacology studies?
Answer: Enantiomeric purity is critical for receptor-binding studies. Methods include:
Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during sulfonylation.
Asymmetric Catalysis : Use Pd-catalyzed C–N coupling with BINAP ligands (e.g., 90% ee achieved in similar sulfonamides) .
Chromatographic Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.
Q. How can computational modeling predict the biological activity of this compound against target enzymes?
Answer: Stepwise Workflow :
Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX).
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
QSAR Analysis : Correlate sulfonamide substituents with inhibitory activity (pIC₅₀) using MOE descriptors.
Q. Example Findings :
- The acetylated amino group enhances hydrophobic interactions in the enzyme pocket.
- Cyclohexane rigidity reduces entropy penalties upon binding.
Validation : Compare computational IC₅₀ values with in vitro enzyme assays (e.g., fluorescence-based inhibition) .
Q. What experimental designs address conflicting bioactivity data in cell-based assays?
Answer: Contradictions may stem from assay conditions or cell-line variability. Mitigation strategies:
Standardized Protocols :
- Use identical cell passage numbers (e.g., <20 for HeLa).
- Control serum concentration (e.g., 10% FBS).
Orthogonal Assays :
- Combine MTT viability assays with caspase-3/7 luminescence.
Data Normalization :
- Express results as % inhibition relative to positive controls (e.g., doxorubicin).
Q. Case Study :
| Cell Line | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| MCF-7 | 12.4 ± 1.5 | MTT | Study X |
| MDA-MB-231 | 45.6 ± 3.2 | SRB | Study Y |
Resolution : Repeat assays using dual-readout platforms (e.g., IncuCyte) .
Q. How can researchers design structure-activity relationship (SAR) studies for sulfonamide derivatives of this compound?
Answer: SAR Workflow :
Core Modifications : Vary substituents on the cyclohexane (e.g., methyl, hydroxy) and sulfonamide (e.g., halogen, nitro).
Synthetic Routes :
- Mitsunobu reaction for ether linkages.
- Ullmann coupling for aryl-amino bonds.
Activity Profiling : Test against panels of kinases, GPCRs, or ion channels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
